![molecular formula C8H7ClN2 B2423886 8-(Chloromethyl)imidazo[1,5-a]pyridine CAS No. 1446321-83-0](/img/structure/B2423886.png)
8-(Chloromethyl)imidazo[1,5-a]pyridine
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Overview
Description
8-(Chloromethyl)imidazo[1,5-a]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of imidazo[1,5-a]pyridine and has a chloromethyl group at the 8th position of the imidazo ring.
Scientific Research Applications
Agrochemicals and Pharmaceuticals
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
Materials Science
This class of aromatic heterocycles has great potential in materials science . Their unique chemical structure and versatility make them suitable for various applications .
Optoelectronic Devices
Imidazo[1,5-a]pyridine compounds are used in the development of optoelectronic devices . Their compact shape along with remarkable photophysical properties make them suitable candidates for this field .
Sensors
Imidazo[1,5-a]pyridine derivatives are used in the development of chemical sensors . Their unique optical behaviors and biological properties make them ideal for sensor applications .
Anti-Cancer Drugs
Imidazo[1,5-a]pyridine compounds have been reported to have applications in the development of anti-cancer drugs . Their unique chemical structure and biological properties make them suitable for this application .
Emitters for Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine compounds are used as emitters for confocal microscopy and imaging . Their unique optical behaviors make them ideal for this application .
Coordination Chemistry
Imidazo[1,5-a]pyridine compounds are used as ligands for a plethora of coordination complexes . Their unique chemical structure makes them suitable for this application .
Bioimaging
Imidazo[1,5-a]pyridine compounds are used as fluorophores for bioimaging . Their remarkable photophysical properties make them suitable candidates for this field .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biological targets.
Mode of Action
The exact mode of action of 8-(Chloromethyl)imidazo[1,5-a]pyridine remains unclear due to the lack of specific studies . Imidazo[1,5-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to therapeutic effects.
Biochemical Pathways
Given the broad use of imidazo[1,5-a]pyridine derivatives in pharmaceuticals and agrochemicals , it is likely that this compound influences multiple pathways, potentially including those involved in cell signaling, metabolism, and other cellular processes.
Result of Action
Given the compound’s structural significance in various pharmaceuticals and agrochemicals , it is likely to exert a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
8-(chloromethyl)imidazo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWLHTSJJNUEEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=C1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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